Einecs 272-942-2
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 272-942-2 is a regulatory identifier for a chemical substance within the European Union’s inventory of commercially available compounds. Such identifiers enable standardized tracking and risk assessment under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .
Based on analogous EINECS entries (e.g., CAS 1046861-20-4, CAS 272-23-1), EINECS 272-942-2 is presumed to be an organic compound with defined industrial applications. Its molecular structure likely includes aromatic or heterocyclic motifs, given the prevalence of such features in commercial chemicals .
Properties
CAS No. |
68921-48-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;formaldehyde |
InChI |
InChI=1S/C10H16.CH2O/c1-7-4-5-8-6-9(7)10(8,2)3;1-2/h8-9H,1,4-6H2,2-3H3;1H2 |
InChI Key |
COXRCDRPZKPREC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C.C=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 272-942-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be used in further applications .
Scientific Research Applications
Einecs 272-942-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be involved in the development of pharmaceuticals or therapeutic agents. Industrially, it is used in the production of various chemical products .
Comparison with Similar Compounds
Key Observations :
- Structural Similarity : High Tanimoto scores (e.g., ≥0.70) suggest shared functional groups (e.g., boronic acid, halogen substituents) .
- Functional Divergence: Variations in CYP inhibition (e.g., CYP1A2 activity in thienopyridine derivatives) highlight differences in metabolic interactions despite structural overlap .
Toxicological and Regulatory Profiles
Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), enable toxicity prediction for EINECS compounds using data from structurally similar, well-characterized analogs. For example:
- This compound : Predicted low acute toxicity (based on analogs with PAINS alerts = 0.0 and Leadlikeness = 1.0) .
Industrial and Pharmaceutical Relevance
- Synthetic Utility : Boronic acid analogs (e.g., CAS 1046861-20-4) are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling efficient carbon-carbon bond formation .
- Biomedical Implications: Thienopyridine derivatives (e.g., CAS 272-23-1) serve as precursors for anticoagulants, though their metabolic interactions require careful evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
